

Application Notes and Protocols: Assessing the Stability and Shelf-Life of MF59® Adjuvant

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Compound of Interest

Compound Name: MF-592

Cat. No.: B15581924

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Introduction

MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response to antigens.[1][2] It is composed of squalene oil (4.3%), stabilized by the surfactants polysorbate 80 (0.5%) and sorbitan trioleate (Span® 85, 0.5%), in a citrate buffer.[1] The mean diameter of the oil droplets is approximately 160 nm.[1] Ensuring the stability and defining the shelf-life of MF59® is critical for vaccine efficacy and safety. This document provides detailed application notes and protocols for assessing the key stability-indicating parameters of MF59®.

Key Stability-Indicating Parameters

The stability of the MF59® emulsion is primarily assessed by monitoring a set of key physicochemical parameters over time and under various storage conditions. These parameters are indicative of the emulsion's physical and chemical integrity.

Table 1: Key Stability-Indicating Parameters for MF59®

Parameter	Method	Purpose	Acceptance Criteria (Typical)
Visual Appearance	Macroscopic and Microscopic Observation	To detect signs of phase separation, such as the appearance of oil droplets, creaming, or particulate matter.[3]	Clear, homogenous, white to off-white emulsion, free of visible particulates or phase separation.
Droplet Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	To monitor changes in the oil droplet size distribution, which can indicate emulsion instability (e.g., coalescence).[4][5]	Mean particle size around 160 nm; PDI within an acceptable range for monodispersity.[1][4]
pH	pH Meter	To ensure the stability of the emulsion and its components, as pH changes can affect surfactant performance and squalene stability.[3]	Maintained within the specified range for the citrate buffer.
Zeta Potential	Electrophoretic Light Scattering (ELS)	To measure the surface charge of the oil droplets, which is a key indicator of the repulsive forces that prevent droplet aggregation.[6][7]	A sufficiently high absolute zeta potential value indicates good electrostatic stability. [8]
Squalene Content	High-Performance Liquid Chromatography (HPLC)	To quantify the amount of squalene, ensuring it remains within the specified limits and has not degraded.[9]	Squalene concentration remains within a specified percentage of the initial value.

Surfactant Integrity	HPLC, Mass Spectrometry	To assess the degradation of Polysorbate 80 and Span 85, which can lead to the formation of free fatty acids and compromise emulsion stability. [10] [11] [12]	Minimal degradation of surfactants.
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Experimental Protocols

Protocol 1: Visual Inspection

Objective: To qualitatively assess the physical appearance of the MF59® emulsion.

Materials:

- MF59® samples
- Clear glass vials
- Light source against a black and white background
- Optical microscope

Procedure:

- Macroscopic Examination:
 1. Gently swirl the sample vial to ensure homogeneity.
 2. Visually inspect the sample against both black and white backgrounds for any signs of phase separation (creaming, sedimentation, oil droplets), color change, or foreign particulate matter.
- Microscopic Examination:
 1. Place a small drop of the emulsion on a clean microscope slide and cover with a coverslip.

2. Examine the slide under an optical microscope at appropriate magnification.
3. Observe for the presence of large oil droplets, crystals, or any other abnormalities.
4. Record all observations.

Protocol 2: Droplet Size and Polydispersity Index (PDI) Measurement

Objective: To quantitatively measure the mean droplet size and PDI of the MF59® emulsion using Dynamic Light Scattering (DLS).

Materials:

- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
- Disposable or reusable cuvettes
- Ultrapure water for dilution (if necessary)
- MF59® samples

Procedure:

- Instrument Setup:
 1. Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
 2. Select the appropriate measurement parameters (e.g., scattering angle, temperature).
- Sample Preparation:
 1. Gently invert the MF59® sample vial several times to ensure homogeneity.
 2. If required by the instrument, dilute a small aliquot of the sample with ultrapure water to an appropriate concentration to avoid multiple scattering effects.

- Measurement:
 1. Transfer the prepared sample to a clean cuvette.
 2. Place the cuvette in the instrument's sample holder.
 3. Allow the sample to equilibrate to the set temperature.
 4. Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution, mean diameter (Z-average), and PDI.
- Data Analysis:
 1. Record the Z-average diameter and the PDI.
 2. Analyze the particle size distribution report for any significant changes or the appearance of multiple peaks.

Protocol 3: Zeta Potential Measurement

Objective: To determine the surface charge of the oil droplets in the MF59® emulsion as an indicator of stability.

Materials:

- Zeta potential analyzer (often integrated with a DLS instrument)
- Disposable folded capillary cells or similar
- Ultrapure water for dilution
- MF59® samples

Procedure:

- Instrument Setup:
 1. Prepare the instrument according to the manufacturer's guidelines.

- Sample Preparation:
 1. Gently mix the MF59® sample.
 2. Dilute the sample with ultrapure water to the recommended concentration for zeta potential measurement.
- Measurement:
 1. Inject the diluted sample into the folded capillary cell, ensuring no air bubbles are present.
 2. Place the cell into the instrument.
 3. Apply the electric field and perform the electrophoretic light scattering measurement. The instrument measures the velocity of the particles and calculates the zeta potential using the Helmholtz-Smoluchowski equation.[\[13\]](#)
- Data Analysis:
 1. Record the mean zeta potential value and its standard deviation.

Protocol 4: Squalene Quantification by HPLC

Objective: To determine the concentration of squalene in the MF59® emulsion.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)
- Reverse-phase C18 column
- Squalene reference standard
- Mobile phase (e.g., Isopropanol)[\[9\]](#)
- Isopropanol or other suitable solvent for sample extraction
- MF59® samples

Procedure:

- **Standard Preparation:**
 1. Prepare a stock solution of the squalene reference standard in a suitable solvent.
 2. Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:**
 1. Accurately weigh a known amount of MF59® emulsion.
 2. Extract the squalene from the emulsion using a suitable solvent (e.g., isopropanol) and vortexing.
 3. Centrifuge the sample to separate the phases and collect the supernatant containing the squalene.
 4. Filter the supernatant through a 0.22 µm filter.
- **HPLC Analysis:**
 1. Set up the HPLC method with the appropriate column, mobile phase, flow rate, and detector settings.
 2. Inject the calibration standards to generate a standard curve.
 3. Inject the prepared samples.
- **Data Analysis:**
 1. Identify the squalene peak in the chromatograms based on the retention time of the standard.[\[9\]](#)
 2. Quantify the amount of squalene in the samples by comparing the peak area to the standard curve.
 3. Calculate the concentration of squalene in the original MF59® emulsion.

Stability Study Design

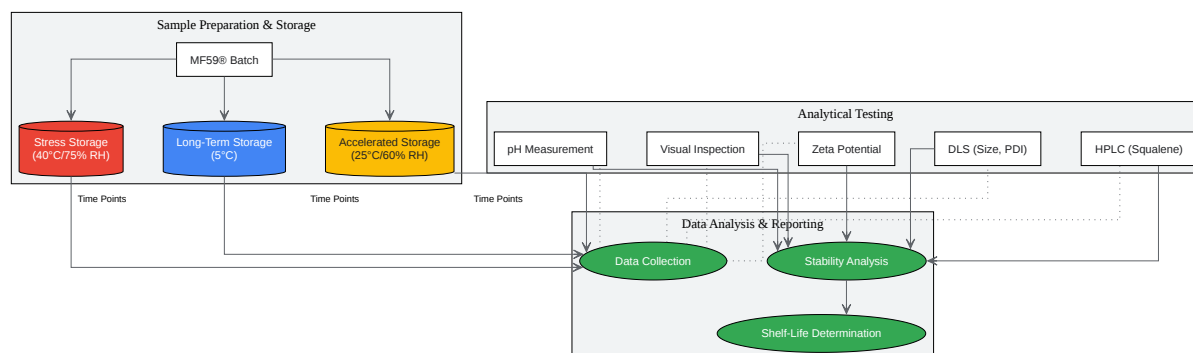
To establish the shelf-life of MF59®, long-term and accelerated stability studies should be conducted according to regulatory guidelines (e.g., ICH Q1A).[\[14\]](#)[\[15\]](#)

Table 2: Example Stability Study Conditions

Study Type	Storage Condition	Testing Frequency
Long-Term	5°C ± 3°C	0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6 months
Stress	40°C ± 2°C / 75% RH ± 5% RH	0, 1, 3, 6 months

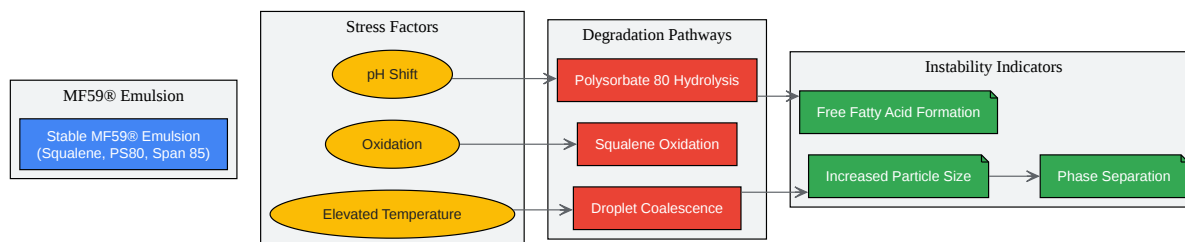
Forced degradation studies, involving exposure to light, oxidation, and extreme pH, can also be performed to understand the degradation pathways of MF59®.[\[9\]](#)

Visualizations



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Caption: Workflow for assessing the stability of MF59® adjuvant.



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Caption: Potential degradation pathways for the MF59® adjuvant.

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